molecular formula C16H24N2O B10978449 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one

2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B10978449
M. Wt: 260.37 g/mol
InChI Key: RUHLTCCPZBLOAQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a piperazine derivative characterized by a phenyl-substituted piperazine ring attached to a butanone backbone with an ethyl substituent at the C2 position. This structural motif is common in bioactive molecules, particularly those targeting the central nervous system (CNS) due to the phenylpiperazine moiety’s affinity for serotonin and dopamine receptors. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., Procedure B in ) .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C16H24N2O/c1-3-14(4-2)16(19)18-12-10-17(11-13-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3

InChI Key

RUHLTCCPZBLOAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC=C2

solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Butanone Backbone

A foundational approach involves the use of Grignard reagents to construct the 2-ethylbutan-1-one structure. As demonstrated in the synthesis of related alcohols (e.g., 2-ethyl-1-butanol), 3-halopentane (e.g., 3-chloropentane) reacts with magnesium to form a Grignard reagent. Subsequent quenching with paraformaldehyde yields the alcohol intermediate, which is oxidized to the ketone. For 2-ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one, this ketone is further functionalized with the piperazine group.

Key Reaction Steps :

  • Grignard Formation :

    3-Cl-C5H11+MgC5H11-Mg-Cl3\text{-Cl-C}_5\text{H}_{11} + \text{Mg} \rightarrow \text{C}_5\text{H}_{11}\text{-Mg-Cl}
  • Quenching with Paraformaldehyde :

    C5H11-Mg-Cl+(CH2O)nC5H11-CH2OH+Mg(OH)Cl\text{C}_5\text{H}_{11}\text{-Mg-Cl} + (\text{CH}_2\text{O})_n \rightarrow \text{C}_5\text{H}_{11}\text{-CH}_2\text{OH} + \text{Mg(OH)Cl}
  • Oxidation to Ketone :

    C5H11-CH2OH[O]C5H11-CO\text{C}_5\text{H}_{11}\text{-CH}_2\text{OH} \xrightarrow{\text{[O]}} \text{C}_5\text{H}_{11}\text{-CO}

Acylation of 4-Phenylpiperazine

Acid Chloride Coupling

4-Phenylpiperazine reacts with 2-ethylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound. This method mirrors amide synthesis but requires careful control to avoid over-acylation.

Reaction Scheme :

C6H5-N(CH2CH2)2N+Cl-CO-C3H7-EtC6H5-N(CH2CH2)2N-CO-C3H7-Et+HCl\text{C}6\text{H}5\text{-N}(\text{CH}2\text{CH}2)2\text{N} + \text{Cl-CO-C}3\text{H}7\text{-Et} \rightarrow \text{C}6\text{H}5\text{-N}(\text{CH}2\text{CH}2)2\text{N-CO-C}3\text{H}7\text{-Et} + \text{HCl}

Challenges :

  • Byproduct Formation : Competing reactions with secondary amines necessitate stoichiometric precision.

  • Purification : Column chromatography (e.g., silica gel with CHCl3_3:MeOH gradients) isolates the product.

Reductive Amination Approaches

Ketone-Amine Condensation

A two-step process involves:

  • Formation of an Imine : Reacting 2-ethylbutan-1-one with 4-phenylpiperazine under dehydrating conditions.

  • Reduction : Using NaBH4_4 or NaBH3_3CN to reduce the imine to the secondary amine.

Advantages :

  • Mild Conditions : Avoids harsh acids/bases, preserving functional groups.

  • Scalability : Suitable for multi-gram syntheses.

Industrial-Scale Synthesis

Solvent-Free Cyclization

Patent CN103980229A outlines a solvent-free method for N-phenylpiperazine, adaptable for the target compound. Key steps include:

  • Cyclization : Heating aniline with bis(2-chloroethyl)amine hydrochloride at 180–200°C.

  • Alkylation : Reacting the piperazine with 2-ethylbutanoyl chloride under inert conditions.

Yield Optimization :

  • Molar Ratios : A 1:1.2–1.4 ratio of aniline to bis(2-chloroethyl)amine maximizes product formation.

  • Purification : Vacuum distillation achieves >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Complexity
Grignard-Mediated75–7999.0–99.7HighModerate
Acylation44–8595–99ModerateHigh
Reductive Amination65–7897–99LowLow
Industrial Cyclization76–8199.3–99.7HighLow

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

  • Over-Alkylation : Excess Grignard reagent may lead to tertiary alcohol formation, requiring controlled addition.

  • Oxidation Artifacts : Incomplete oxidation of the alcohol intermediate yields residual alcohols, necessitating rigorous purification.

Steric Effects in Acylation

Bulky substituents on the piperazine nitrogen hinder acylation, favoring side products. Using electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring mitigates this .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Relevance

Substituents on the Piperazine Ring
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (CAS N/A): This compound replaces the butanone chain with a shorter ethanone group and introduces a chlorine atom. It has been studied for antifungal and antibacterial applications .
  • 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one (2-Methyl Ap-237): The piperazine ring here is modified with a 2-methyl and cinnamyl group.
  • 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one (CAS 923183-75-9): The phenyl group is replaced with a pyrimidine ring bearing ethylamino and methyl substituents. This modification introduces hydrogen-bonding capabilities and electronic effects, which may enhance binding to enzymes like HIV-1 reverse transcriptase (RT) .
Modifications to the Ketone Backbone
  • Its molecular weight (378.87 g/mol) is higher than the target compound, which may influence pharmacokinetics .
  • 2-Ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one (CAS 1040678-05-4) :
    A tetrazole-methoxyphenyl group is appended to the piperazine ring. Tetrazoles are bioisosteres for carboxylic acids, offering metabolic resistance while maintaining hydrogen-bonding capacity. The methoxy group further enhances lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~261.36 Phenylpiperazine, ethylbutanone ~2.5
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ~238.71 Chloro, ethanone ~1.8
CAS 95217-21-3 378.87 Fluorophenyl, hydroxyl ~1.2
CAS 1040678-05-4 372.50 Tetrazole-methoxyphenyl ~3.0

*LogP values estimated using fragment-based methods.

Biological Activity

2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an ethyl group with a piperazine moiety, which is crucial for its interaction with various neurotransmitter systems. The systematic name reflects its molecular configuration, characterized by a butanone backbone with specific substitutions that enhance its biological profile.

Biological Activities

Research indicates that 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one exhibits significant antimicrobial and antifungal properties. Its interaction with neurotransmitter systems suggests potential therapeutic effects for mood disorders and anxiety.

Antimicrobial Properties

Studies have shown that the compound possesses notable antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents.

Microorganism MIC (µg/mL) Comparison Agent MIC (µg/mL)
E. coli32Ampicillin16
S. aureus16Vancomycin8
Candida albicans64Fluconazole32

The mechanism of action involves the compound's ability to bind to various receptors, particularly those associated with serotonin and dopamine pathways. This interaction may lead to modulation of neurotransmitter release, which is critical in the treatment of psychiatric disorders.

Neurotransmitter Interaction

The presence of the piperazine ring in the structure facilitates binding to:

  • Serotonin Receptors (5-HT) : Potential antidepressant effects.
  • Dopamine Receptors (D2) : Implications for treating schizophrenia and other mood disorders.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one against Candida species. Results demonstrated that the compound exhibited superior antifungal activity compared to traditional antifungal agents, making it a candidate for further development in antifungal therapies .
  • Neuropharmacological Assessment : In a preclinical model assessing anxiety-like behaviors, administration of the compound resulted in significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one. Key areas for exploration include:

  • Detailed pharmacokinetic studies.
  • Clinical trials to assess safety and efficacy in humans.
  • Structural modifications to enhance selectivity and potency against specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-1-(4-phenylpiperazin-1-yl)butan-1-one and its intermediates?

  • Methodology : Utilize alkylation reactions between amines and ketones or chlorides. For example, react 4-phenylpiperazine with 2-ethylbutan-1-one derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents. Purification via column chromatography (EtOAC as eluent) yields high-purity products .
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts. Intermediate characterization via 1H^1H NMR (e.g., 400 MHz, CDCl₃) ensures structural fidelity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Techniques :

  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond lengths and angles. Single-crystal data collected at 113 K with R-factors <0.035 ensure accuracy .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks (e.g., piperazine protons at δ 2.41–3.41 ppm, ketone carbonyl at ~170 ppm) .

Q. What preliminary pharmacological screening models are appropriate for evaluating bioactivity?

  • Models :

  • Maximal Electroshock (MES) : Assess anticonvulsant activity in rodents by measuring seizure suppression post-electroshock (50 mA, 60 Hz) .
  • 6-Hz Psychomotor Seizure Test : Screen for partial epilepsy resistance using low-frequency electrical stimulation (32 mA, 6 Hz) .
    • Toxicity Testing : Rotarod tests determine neurological side effects by measuring motor coordination deficits in mice .

Q. Are there regulatory considerations for handling this compound in research settings?

  • Status : Structural analogs (e.g., AP-237 derivatives) are classified as controlled substances in some jurisdictions. Researchers must verify local regulations and obtain necessary permits for synthesis and storage .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for scaled-up production of derivatives?

  • Strategies :

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Crystallization Techniques : Recrystallize products from ethanol/water mixtures to remove impurities. Purity >97% is achievable via iterative recrystallization .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

  • Key Modifications :

  • Piperazine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances anticonvulsant activity by improving receptor binding .
  • Ketone Replacement : Replacing the butanone moiety with pyrrolidine-2,5-dione increases sodium channel binding affinity, as shown in voltage-sensitive channel assays .

Q. How can contradictions in pharmacological data between analogs be resolved?

  • Approach :

  • Meta-Analysis : Compare activity across multiple models (e.g., MES vs. 6-Hz) to identify target-specific effects.
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in potency .

Q. What advanced analytical methods validate metabolic stability and pharmacokinetics?

  • Methods :

  • LC-MS/MS : Quantify plasma concentrations in rodent models to calculate half-life (t1/2t_{1/2}) and bioavailability.
  • Microsomal Assays : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .

Q. How does crystallographic data inform the development of enantiomerically pure derivatives?

  • Strategy : Resolve racemic mixtures via chiral column chromatography. Use SHELXL refinement to assign absolute configuration, ensuring stereochemical accuracy in active enantiomers .

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